

Technical Guide: Mono(3-hydroxybutyl)phthalate-d4

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Compound of Interest

Compound Name: Mono(3-hydroxybutyl)phthalate-d4

Cat. No.: B12430362

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This technical guide provides an in-depth overview of **Mono(3-hydroxybutyl)phthalate-d4** (M(3-HB)P-d4), a deuterated internal standard crucial for the accurate quantification of Mono(3-hydroxybutyl)phthalate (M(3-HB)P), a secondary metabolite of the widely used plasticizer Di-n-butyl phthalate (DBP). This document outlines its chemical properties, its role in metabolic pathways, and detailed experimental protocols for its use in biomonitoring studies.

Core Compound Information

Chemical Abstract Service (CAS) Number: 57074-43-8[1]

Mono(3-hydroxybutyl)phthalate-d4 is the deuterium-labeled form of Mono(3-

hydroxybutyl)phthalate. It is primarily used as an internal standard in isotope dilution mass spectrometry to ensure accurate and precise measurement of the native analyte in complex biological matrices like urine. The deuteration provides a distinct mass-to-charge ratio, allowing it to be differentiated from the endogenous M(3-HB)P, while exhibiting nearly identical chemical and physical properties.

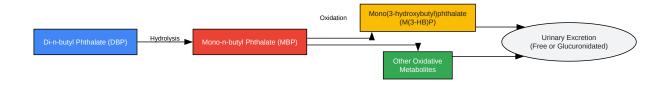
Quantitative Data Summary



Property	Value
Molecular Formula	C12H10D4O5
Molecular Weight	242.26 g/mol [1][2]
Appearance	Light Yellow Thick Oil
Melting Point	77 °C[1]
Solubility	Soluble in Chloroform, Methanol
Storage Conditions	-20°C[1]
Purity	>95% (as determined by HPLC)

Metabolic Pathway of Di-n-butyl Phthalate (DBP)

Mono(3-hydroxybutyl)phthalate is a downstream metabolite of Di-n-butyl phthalate (DBP), a common environmental contaminant. Understanding this metabolic pathway is essential for interpreting biomonitoring data. DBP is first hydrolyzed to its primary metabolite, Mono-n-butyl phthalate (MBP). MBP is then further oxidized to several secondary metabolites, including Mono(3-hydroxybutyl)phthalate (M(3-HB)P). The use of M(3-HB)P-d4 as an internal standard is critical for accurately quantifying exposure to the parent compound, DBP.



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Metabolic pathway of Di-n-butyl Phthalate (DBP).

Experimental Protocol: Quantification of Urinary Phthalate Metabolites by Isotope Dilution LC-MS/MS



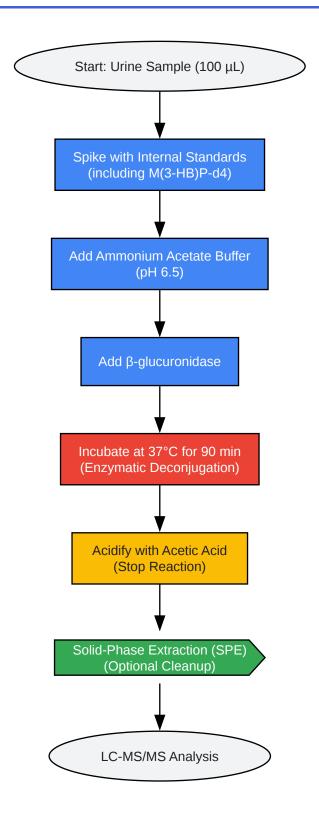
This protocol provides a representative method for the quantification of Mono(3-hydroxybutyl)phthalate and other phthalate metabolites in human urine using **Mono(3-hydroxybutyl)phthalate-d4** as an internal standard. This method is based on techniques described in established biomonitoring studies.

Materials and Reagents

- Standards: Mono(3-hydroxybutyl)phthalate and **Mono(3-hydroxybutyl)phthalate-d4**, and other phthalate metabolite standards and their corresponding deuterated internal standards.
- Enzyme: β-glucuronidase from E. coli.
- Buffers: 1 M Ammonium acetate buffer (pH 6.5).
- Solvents: HPLC-grade acetonitrile, methanol, and water; glacial acetic acid.
- Solid-Phase Extraction (SPE) Cartridges: As required for sample cleanup.
- Urine Samples: Collected and stored at -20°C or lower until analysis.

Sample Preparation Workflow





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Workflow for urine sample preparation.

Detailed Method



- Sample Thawing and Aliquoting: Thaw frozen urine samples to room temperature. Vortex to ensure homogeneity. Aliquot 100 µL of each urine sample into a clean microcentrifuge tube.
- Internal Standard Spiking: Add a known concentration of the internal standard mixture, including **Mono(3-hydroxybutyl)phthalate-d4**, to each urine sample. This is a critical step for accurate quantification via isotope dilution.
- Enzymatic Deconjugation: To measure the total concentration of phthalate metabolites (both free and glucuronidated), enzymatic deconjugation is performed.
 - Add 245 μL of 1 M ammonium acetate buffer (pH 6.5) to each sample.
 - Add 5 μ L of β -glucuronidase solution.
 - Gently vortex the mixture.
 - Incubate the samples at 37°C for 90 minutes.
- Reaction Quenching: Stop the enzymatic reaction by adding 50 μL of glacial acetic acid.
- Sample Cleanup (Optional): Depending on the sensitivity of the LC-MS/MS system and the
 complexity of the urine matrix, a solid-phase extraction (SPE) step may be employed to
 remove interfering substances.
- LC-MS/MS Analysis:
 - Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system for the separation of the phthalate metabolites. A gradient elution program with a C18 column is typically used.
 - Mobile Phase A: 0.1% Acetic Acid in Water
 - Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
 - Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.



Data Analysis

The concentration of each phthalate metabolite in the urine samples is determined by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard. A calibration curve, prepared with known concentrations of the native standards and a constant concentration of the internal standards, is used to quantify the results.

Conclusion

Mono(3-hydroxybutyl)phthalate-d4 is an indispensable tool for researchers in the fields of environmental health, toxicology, and drug metabolism. Its use as an internal standard in isotope dilution LC-MS/MS methods allows for the highly accurate and precise quantification of Mono(3-hydroxybutyl)phthalate, a key biomarker of exposure to Di-n-butyl phthalate. The methodologies outlined in this guide provide a robust framework for the application of this critical analytical standard in biomonitoring and related research.

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References

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